1-{1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
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Overview
Description
1-{1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
The synthesis of 1-{1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 4-(2-methylphenoxy)butyl chloride in the presence of a base such as potassium carbonate.
Reduction: The final step involves the reduction of the intermediate product to obtain this compound.
Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale synthesis.
Chemical Reactions Analysis
1-{1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Scientific Research Applications
1-{1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-{1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with enzymes and receptors, inhibiting their activity. This compound may exert its effects by binding to these targets and disrupting their normal function, leading to therapeutic effects .
Comparison with Similar Compounds
1-{1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can be compared with other benzimidazole derivatives such as:
1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole-2-carbaldehyde: Similar structure but different functional groups.
1-butyl-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one: Contains a pyrrolidinone ring instead of a propanol group.
{1-[4-(2-isopropyl-5-methylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol: Similar structure with different substituents
Properties
IUPAC Name |
1-[1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-19(24)21-22-17-11-5-6-12-18(17)23(21)14-8-9-15-25-20-13-7-4-10-16(20)2/h4-7,10-13,19,24H,3,8-9,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKHJEKGWOLCML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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